

# **Technical Support Center: Preventing Platinum Loss in High-Temperature Ammonia Oxidation**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-temperature ammonia oxidation experiments involving platinum catalysts.

# **Troubleshooting Guide**

This guide addresses common issues encountered during ammonia oxidation experiments that can lead to excessive platinum loss.

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Higher than expected platinum loss	Excessive Operating Temperature: Platinum volatilization as PtO <sub>2</sub> increases significantly with temperature. [1][2][3]	- Verify thermocouple accuracy and placement Gradually reduce the operating temperature in small increments, monitoring the impact on both conversion efficiency and platinum loss Ensure uniform temperature distribution across the catalyst gauze to avoid localized hotspots.[3]
High Operating Pressure: Increased pressure can lead to a higher rate of platinum loss. [1][4][5]	- If experimentally feasible, operate at the lowest pressure that maintains the desired reaction kinetics and throughput.	
Inadequate Gas Purity: Contaminants in the ammonia or air feed, such as iron oxide, can poison or damage the catalyst surface, leading to accelerated platinum loss.[3][6]	- Analyze the purity of the gas feeds Install or check the efficiency of gas filters For liquid ammonia feeds, consider using a magnetic separator to remove iron particles.[3]	
Incorrect Air-to-Ammonia Ratio: An improper gas mixture can affect the reaction selectivity and catalyst stability.	- Optimize the air-to-ammonia ratio to maximize nitric oxide (NO) selectivity while minimizing catalyst loss.	<u>-</u>
Reduced Catalyst Efficiency	Catalyst Poisoning: Contaminants in the feed can block active sites on the platinum catalyst.[6][7]	- Identify and eliminate the source of contamination in the gas feed In some industrial settings, catalyst performance can be partially restored by turning over the catalyst bed to bury the poisoned layer.[2]



Catalyst Surface Restructuring: Over time, the platinum gauze surface can restructure, forming "cauliflowers," which can initially increase activity but eventually lead to mechanical degradation and loss.[4]	- Monitor the catalyst's morphological changes through techniques like scanning electron microscopy (SEM) after the experimental run Consider using platinum-rhodium alloys, which offer improved mechanical strength and can mitigate this effect.[8]	
Catchment Gauze Inefficiency	Improper Placement: The distance between the catalyst and catchment gauze is critical for efficient capture of volatilized platinum.	- Position the catchment gauze as close as possible to the primary catalyst gauze, typically within a few millimeters.[1]
Incorrect Material Selection: The composition of the catchment gauze significantly impacts its platinum capture efficiency.	- Use palladium-based alloys for the catchment gauze, as they are effective at capturing platinum.[9][10] - For very high-temperature applications, consider alloys with higher palladium content.	
Reduced Open Area: The accumulation of captured platinum can reduce the open area of the catchment gauze, increasing pressure drop and potentially lowering capture efficiency over time.[4]	- Monitor the pressure drop across the catchment gauze Replace the catchment gauze when a significant increase in pressure drop is observed or at regular intervals based on experimental conditions.	<del>-</del>

# **Frequently Asked Questions (FAQs)**

1. What is the primary mechanism of platinum loss during high-temperature ammonia oxidation?

# Troubleshooting & Optimization





Platinum is primarily lost through the formation of volatile platinum dioxide (PtO<sub>2</sub>) gas at high operating temperatures in the presence of oxygen.[1][5] This volatile species is then carried away by the process gas stream. The catalyst surface also undergoes restructuring, forming dendritic growths often referred to as "cauliflowers," which can contribute to mechanical loss of platinum particles.[4]

2. How can I minimize platinum loss in my experiments?

Minimizing platinum loss involves a multi-faceted approach:

- Catalyst Composition: Utilize platinum-rhodium (Pt-Rh) alloys instead of pure platinum. The
  addition of rhodium increases the mechanical strength of the gauze and reduces the rate of
  platinum loss.[8] Adding palladium to the alloy can further decrease the rate of weight loss.
  [11][12]
- Operating Conditions: Maintain the lowest possible operating temperature and pressure that still achieve the desired conversion efficiency. Platinum loss increases significantly with both temperature and pressure.[1][2]
- Catchment Systems: Install a palladium-based catchment gauze downstream of the primary catalyst. These gauzes can recover a significant portion of the volatilized platinum.[1][4][10]
- 3. What are catchment gauzes and how do they work?

Catchment gauzes are screens made of a palladium-based alloy placed immediately after the platinum catalyst gauze.[1] The volatilized PtO<sub>2</sub> from the catalyst is transported by the gas stream to the catchment gauze, where it is reduced to platinum metal and alloys with the palladium.[9] This process effectively "catches" the platinum before it is lost downstream.

4. How effective are palladium catchment gauzes?

The efficiency of palladium catchment gauzes can vary depending on factors like operating conditions, gauze design, and placement. However, they can recover a substantial amount of the platinum lost from the catalyst, with recovery rates ranging from 25% to as high as 95%.[4] Some commercial suppliers state typical recovery rates of 60-80%.[10]

5. What are the signs of catalyst deactivation?



A decline in catalyst activity can manifest as:

- A decrease in the conversion of ammonia to nitric oxide.
- An increase in the formation of undesirable byproducts like nitrogen (N<sub>2</sub>) and nitrous oxide (N<sub>2</sub>O).
- A need to increase the operating temperature to maintain the same level of conversion.
- 6. Can I regenerate a deactivated platinum catalyst?

For laboratory-scale experiments, true regeneration of a severely deactivated or physically damaged catalyst is often not practical. Replacement of the catalyst gauze is the most common solution. In industrial settings, some minor improvements can be made by addressing catalyst poisoning, but significant deactivation usually necessitates catalyst replacement.

7. How do I safely handle and dispose of materials from these experiments?

All work with concentrated ammonia solutions and the resulting nitrogen oxides must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including goggles and gloves.[13] Concentrated ammonia is corrosive and toxic by inhalation.[13] Dispose of all chemical waste according to your institution's safety protocols.

# **Quantitative Data on Platinum Loss and Recovery**

Table 1: Influence of Operating Pressure on Platinum Loss

Plant Type	Operating Pressure	Typical Platinum Loss (g per ton of ammonia converted)
High Pressure	> 7 bar	> 1.0
Low Pressure	< 7 bar	< 1.0

Source: Adapted from literature.[1]



#### Table 2: Efficiency of Platinum Recovery Systems

Recovery System	Typical Recovery Rate (%)
Palladium-based Catchment Gauzes	25 - 95
Glass-wool Filters	10 - 20

Source: Adapted from Johnson Matthey.[4]

# **Experimental Protocols**

## **Protocol 1: Laboratory-Scale Ammonia Oxidation**

Objective: To demonstrate the catalytic oxidation of ammonia over a platinum wire catalyst.

#### Materials:

- 20 cm of platinum wire
- 1 L Pyrex beaker
- 100 mL of concentrated ammonia solution
- Wooden lid for the beaker with two 15 mm holes
- Bunsen burner
- Fume hood
- · Glass rod
- Safety goggles and nitrile gloves

#### Procedure:

- Preparation:
  - Work in a fume hood.



- Coil the platinum wire around a glass rod to create a spiral.
- o Pour 100 mL of concentrated ammonia solution into the beaker.
- Place the wooden lid on the beaker.

#### Reaction:

- Heat the platinum coil in a Bunsen burner flame until it glows red-hot.
- Quickly suspend the hot coil through one of the holes in the lid, ensuring it is positioned above the ammonia solution but not touching it.
- Observe the coil as it continues to glow, catalyzing the oxidation of ammonia.
- Adjust the height of the coil to find the optimal position where it continues to glow. Too low, and it may not receive enough oxygen; too high, and it may not be exposed to enough ammonia vapor.[13]

#### Observation:

Note the formation of reddish-brown fumes of nitrogen dioxide (NO<sub>2</sub>) as the nitric oxide
 (NO) produced reacts with oxygen in the air.

#### Shutdown:

- Remove the platinum coil and allow it to cool.
- Dispose of the ammonia solution and any byproducts according to safety protocols.

### **Protocol 2: Platinum Recovery from Catalyst Dust**

Objective: To recover platinum from dust collected from the reactor.

#### Materials:

- Platinum-containing dust
- Aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid)



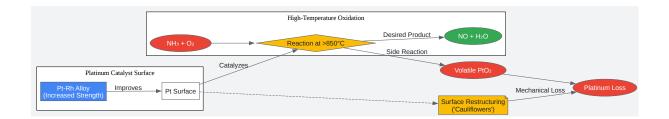
- Reflux apparatus
- Ammonium chloride ((NH<sub>4</sub>)<sub>2</sub>Cl)
- Beakers, filter paper, and funnels
- Furnace
- Fume hood and appropriate PPE

#### Procedure:

- Leaching:
  - In a fume hood, place the platinum-containing dust in a round-bottom flask.
  - Add aqua regia at a liquid-to-solid ratio of approximately 7.5:1.
  - Reflux the mixture for about 1.5 hours to dissolve the platinum.[5][9]
- · Precipitation:
  - After cooling, filter the solution to remove any insoluble impurities.
  - To the filtered solution (leach liquor), add ammonium chloride to precipitate the platinum as diammonium hexachloroplatinate ((NH<sub>4</sub>)<sub>2</sub>PtCl<sub>6</sub>).[5][9]
- Purification:
  - Filter the precipitate and wash it with a cold, saturated solution of ammonium chloride.
- Decomposition:
  - Carefully dry the precipitate.
  - Ignite the dried precipitate in a furnace at a temperature sufficient to decompose it into platinum powder (e.g., 350°C).[5][9] The final product will be a high-purity platinum powder.



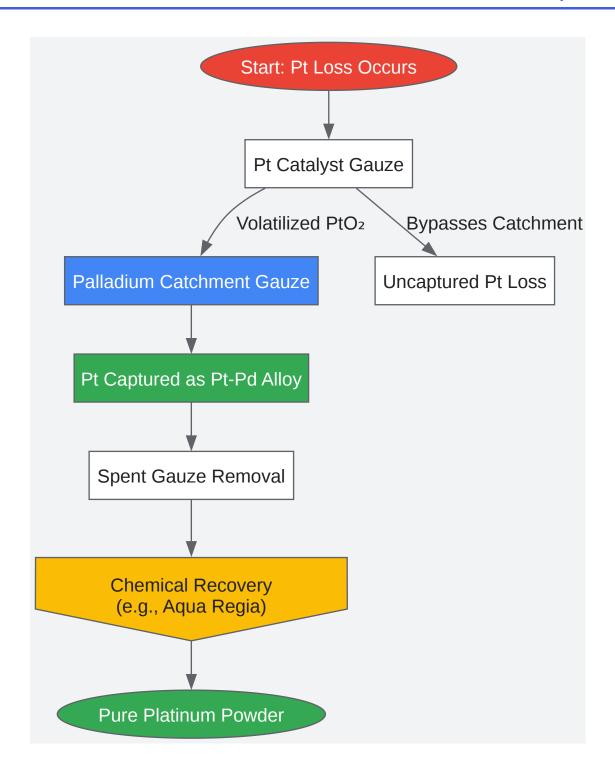
## **Visualizations**



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Caption: Mechanism of platinum loss during high-temperature ammonia oxidation.

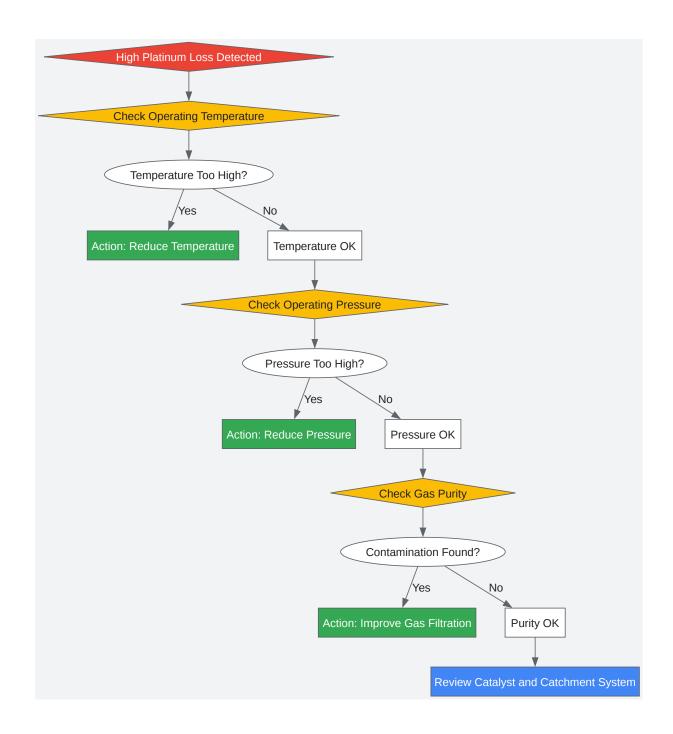




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Caption: Workflow for platinum loss prevention and recovery.





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Caption: Troubleshooting decision tree for high platinum loss.



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